
Dibenzofuran-4,6-dicarboxylic acid
Übersicht
Beschreibung
Dibenzofuran-4,6-Dicarbonsäure: ist eine organische Verbindung, die zur Klasse der Dibenzofurane gehört. Sie besteht aus zwei Benzolringen, die an einen zentralen Furanring fusioniert sind, wobei sich Carbonsäuregruppen an den Positionen 4 und 6 befinden. Diese Verbindung hat die Summenformel C14H8O5 und ein Molekulargewicht von 256,21 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen:
Lithiierung und Carboxylierung: Eine gängige Methode beinhaltet die Lithiierung von Dibenzofuran, gefolgt von einer Carboxylierung. Der Prozess beginnt mit der Reaktion von Dibenzofuran mit sec-Butyllithium in Gegenwart von Tetramethylethylendiamin (TMEDA) bei -78°C.
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für Dibenzofuran-4,6-Dicarbonsäure beinhalten typischerweise großtechnische Oxidationsprozesse unter Verwendung robuster Oxidationsmittel und kontrollierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen:
Oxidation: Dibenzofuran-4,6-Dicarbonsäure kann Oxidationsreaktionen eingehen, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Es kann zu entsprechenden Alkoholen oder Aldehyden reduziert werden.
Substitution: Die Verbindung kann an elektrophilen Substitutionsreaktionen teilnehmen, bei denen die Carbonsäuregruppen durch andere funktionelle Gruppen ersetzt werden können.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Chromtrioxid und andere starke Oxidationsmittel unter sauren Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel.
Substitution: Elektrophile Reagenzien wie Halogene, Nitriermittel und Sulfonierungsmittel.
Hauptprodukte:
Oxidation: Oxidierte Derivate wie Dibenzofuran-4,6-Dicarbonsäureanhydrid.
Reduktion: Alkohole und Aldehyde.
Substitution: Verschiedene substituierte Dibenzofuran-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie:
Biologie und Medizin:
Arzneimittelentwicklung: Die Verbindung wird wegen ihrer einzigartigen strukturellen Eigenschaften und ihrer Fähigkeit, mit biologischen Zielstrukturen zu interagieren, auf ihre potenzielle Verwendung in der Arzneimittelentwicklung untersucht.
Industrie:
Polymerproduktion: Es wird als Monomer bei der Herstellung von Hochleistungspolymeren und Harzen verwendet.
Wirkmechanismus
Der Wirkmechanismus von Dibenzofuran-4,6-Dicarbonsäure beruht auf seiner Fähigkeit, stabile Komplexe mit Übergangsmetallen zu bilden, die dann an katalytischen Zyklen teilnehmen können. Die Carbonsäuregruppen an den Positionen 4 und 6 ermöglichen eine starke Koordination mit Metallzentren, was verschiedene katalytische Prozesse erleichtert .
Wirkmechanismus
The mechanism of action of dibenzofuran-4,6-dicarboxylic acid involves its ability to form stable complexes with transition metals, which can then participate in catalytic cycles. The carboxylic acid groups at the 4 and 6 positions allow for strong coordination with metal centers, facilitating various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Dibenzofuran-2,8-Dicarbonsäure: Ähnliche Struktur, aber mit Carbonsäuregruppen an den Positionen 2 und 8.
Benzofuran-2,5-Dicarbonsäure: Enthält einen Benzofuranring mit Carbonsäuregruppen an den Positionen 2 und 5.
Naphthalin-2,6-Dicarbonsäure: Enthält einen Naphthalinring mit Carbonsäuregruppen an den Positionen 2 und 6.
Einzigartigkeit: Dibenzofuran-4,6-Dicarbonsäure ist einzigartig aufgrund seiner spezifischen Positionierung der Carbonsäuregruppen, die eine eindeutige Koordinationschemie und katalytische Eigenschaften im Vergleich zu anderen ähnlichen Verbindungen ermöglicht .
Eigenschaften
IUPAC Name |
dibenzofuran-4,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5/c15-13(16)9-5-1-3-7-8-4-2-6-10(14(17)18)12(8)19-11(7)9/h1-6H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBGSNOHAGNQRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)OC3=C2C=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88818-47-7 | |
| Record name | Dibenzofuran-4,6-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088818477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIBENZOFURAN-4,6-DICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYR5HY07OV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





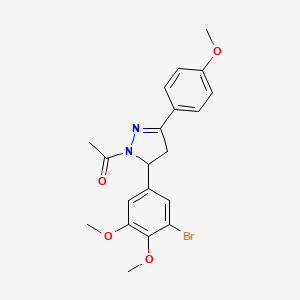

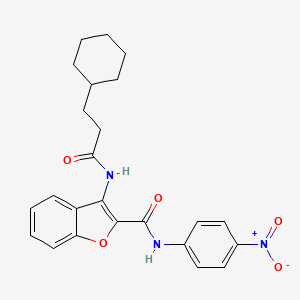
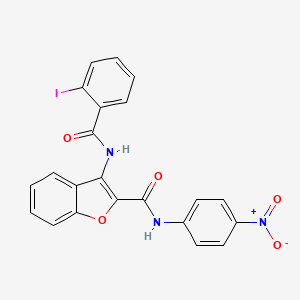

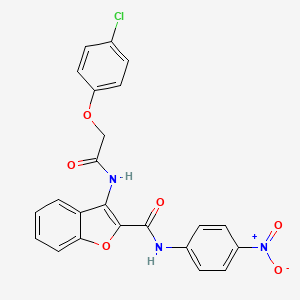
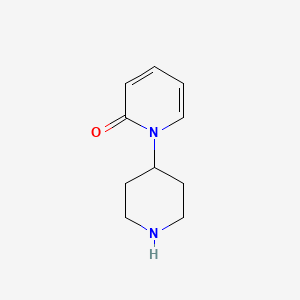
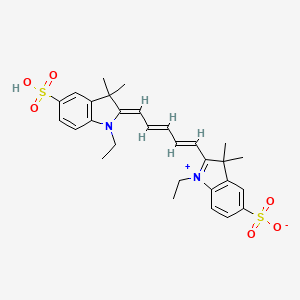

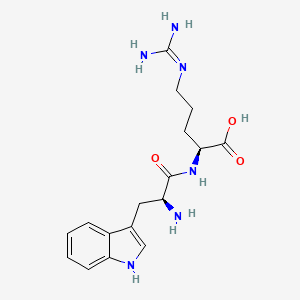
![2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3295548.png)
